
1-(4-Bromo-2-hydroxyphenyl)-2-(4-fluorophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2-hydroxyphenyl)-2-(4-fluorophenyl)ethan-1-one, or 1-(4-Bromo-2-hydroxy-phenyl)-2-(4-fluoro-phenyl)ethan-1-one, is a synthetic compound that has a variety of applications in scientific research. It is a versatile molecule that can be used in a range of experiments, from organic synthesis to drug development.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound 1-(4-Bromo-2-hydroxyphenyl)-2-(4-fluorophenyl)ethan-1-one was prepared by refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2. The synthesized compounds demonstrated significant antimicrobial activities (Sherekar, Kakade, & Padole, 2021).
Chemical Analysis and Biological Activity
- In the study of in vivo metabolism of psychoactive substances in rats, derivatives similar to 1-(4-Bromo-2-hydroxyphenyl)-2-(4-fluorophenyl)ethan-1-one were identified as metabolites, suggesting possible metabolic pathways involving deamination and oxidation (Kanamori et al., 2002).
Molecular Structure and Chemical Properties
- Research on the structural elucidation of similar bromophenols from marine sources revealed their potent DPPH radical-scavenging activity, indicating the potential of such compounds in antioxidant applications (Li et al., 2007).
Synthesis Optimization and Applications
- Studies on the synthesis and characterization of derivatives of 1-(4-Bromo-2-hydroxyphenyl)-2-(4-fluorophenyl)ethan-1-one have led to the development of novel compounds with significant antimicrobial properties, illustrating the broad application potential of this chemical framework in medicinal chemistry (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Propiedades
IUPAC Name |
1-(4-bromo-2-hydroxyphenyl)-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c15-10-3-6-12(14(18)8-10)13(17)7-9-1-4-11(16)5-2-9/h1-6,8,18H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAMNJXRNBNFSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)Br)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-hydroxyphenyl)-2-(4-fluorophenyl)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-chloropyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1379147.png)
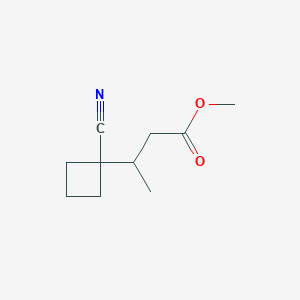
![tert-butyl N-[3-(4-ethoxyphenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1379152.png)
![benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate](/img/structure/B1379153.png)
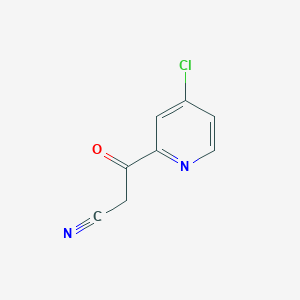
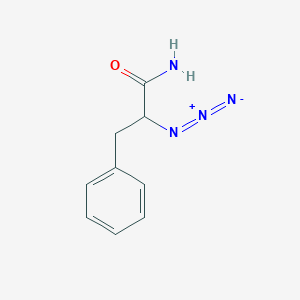
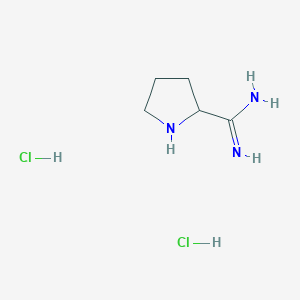
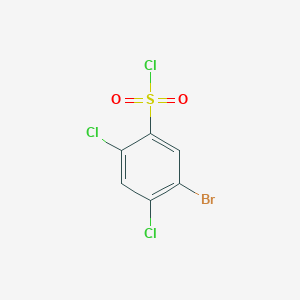
![1-[(4-aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1379159.png)


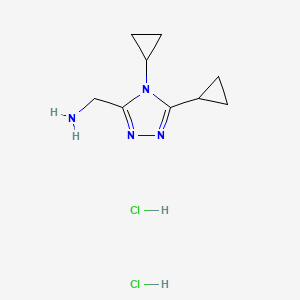
![Methyl 4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B1379165.png)
![4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde](/img/structure/B1379170.png)